

# Application Notes: Separation of Ceftazidime and its Impurities using Micellar Electrokinetic Chromatography

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## Compound of Interest

Compound Name: *delta-2-Ceftazidime*

Cat. No.: *B193858*

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## Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used against various bacterial infections.[1] During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety.[1][2] Therefore, it is crucial to have reliable analytical methods to separate and quantify these impurities. Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high efficiency and resolution for both ionic and neutral compounds.[3] This application note describes a validated MEKC method for the separation and quantification of ceftazidime and two of its known impurities: the  $\Delta^2$ -isomer and pyridine.[4][5]

## Principle of MEKC

MEKC is a mode of capillary electrophoresis (CE) that utilizes surfactants (such as sodium dodecyl sulfate - SDS) at a concentration above their critical micelle concentration (CMC).[3] These surfactants form micelles, which act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer, as well as their electrophoretic mobility.[3] This hybrid of chromatographic and electrophoretic principles allows for the separation of a wide range of compounds, including those that are neutral and cannot be separated by capillary zone electrophoresis (CZE).[3]

## Experimental Workflow

Figure 1. Experimental workflow for the MEKC analysis of ceftazidime impurities.

## Protocol: MEKC for Ceftazidime Impurity Profiling

This protocol is based on the validated method described by Porrà et al. (1998).[\[4\]](#)[\[5\]](#)

### 1. Materials and Reagents

- Ceftazidime reference standard and samples
- Pyridine
- $\Delta^2$ -isomer of ceftazidime (if available)
- Sodium tetraborate
- Sodium dodecyl sulfate (SDS)
- Deionized water
- Hydrochloric acid or sodium hydroxide for pH adjustment

### 2. Instrumentation

- Capillary Electrophoresis system equipped with a UV detector.
- Uncoated fused-silica capillary.
- Data acquisition and processing software.

### 3. Preparation of Solutions

- Running Buffer (Electrolyte System): Prepare a 25 mM sodium tetraborate solution in deionized water.[\[4\]](#)[\[5\]](#) Adjust the pH to 9.2 with hydrochloric acid or sodium hydroxide.[\[4\]](#)[\[5\]](#) Add SDS to a final concentration of 75 mM.[\[4\]](#)[\[5\]](#) Filter the buffer through a 0.45  $\mu$ m filter before use.
- Sample Solution: Dissolve an accurately weighed quantity of the ceftazidime sample in the running buffer to obtain a desired concentration.

#### 4. MEKC Method Parameters

| Parameter            | Value  |
|----------------------|--|
| Capillary            | Uncoated fused-silica  |
| Capillary Dimensions | Effective length and total length as per instrument manufacturer's recommendations |
| Electrolyte          | 25 mM Sodium tetraborate, 75 mM SDS, pH 9.2[4][5]                                  |
| Applied Voltage      | Optimized for separation (e.g., 20-30 kV)  |
| Temperature          | 25 °C[6]   |
| Injection            | Hydrodynamic or electrokinetic injection (e.g., 0.5 psi for 5 seconds[6])          |
| Detection Wavelength | 254 nm[6]  |

#### 5. Experimental Procedure

- **Capillary Conditioning:** Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.
- **System Equilibration:** Flush the capillary with the running buffer for a sufficient time to ensure a stable baseline.
- **Sample Injection:** Inject the sample solution using the optimized injection parameters.
- **Separation:** Apply the specified voltage to initiate the electrophoretic separation.
- **Detection:** Monitor the separation at 254 nm.
- **Data Analysis:** Identify and quantify the impurities based on their migration times and peak areas relative to the ceftazidime peak.

## Quantitative Data Summary

The following table summarizes the performance of the validated MEKC method for the analysis of ceftazidime and its impurities.[4]

| Parameter                   | Pyridine   | $\Delta^2$ -isomer                                     | Ceftazidime  |
|-----------------------------|--|--|--|
| Limit of Detection (LOD)    | 0.2 $\mu\text{g/mL}$ [4][7]                            | 0.2 $\mu\text{g/mL}$ [4][7]                            | Not Reported   |
| Limit of Quantitation (LOQ) | 0.6 $\mu\text{g/mL}$ [4][7]                            | 0.6 $\mu\text{g/mL}$ [4][7]                            | Not Reported   |
| Linearity Range             | Studied ranges with correlation coefficients >0.999[4] | Studied ranges with correlation coefficients >0.999[4] | Studied ranges with correlation coefficients >0.999[4] |
| Reproducibility (RSD%)      | Migration Time: 0.3%,<br>Corrected Peak Area: 1.0%[4]  | Migration Time: 0.3%,<br>Corrected Peak Area: 1.0%[4]  | Migration Time: 0.3%,<br>Corrected Peak Area: 1.0%[4]  |

## Discussion

The described MEKC method provides a reliable and efficient means for the separation and quantification of ceftazidime and its related impurities, pyridine and the  $\Delta^2$ -isomer.[4] The method demonstrates good linearity, reproducibility, and sensitivity, with a limit of quantitation that allows for the determination of impurities at levels below 0.1%.[4][7] The use of a simple electrolyte system and direct UV detection makes this method suitable for routine quality control in pharmaceutical analysis.[4][6] Further studies could explore the application of this method to identify other potential degradation products of ceftazidime.[8][9]

## Conclusion

Micellar electrokinetic chromatography is a valuable analytical tool for the quality control of ceftazidime. The detailed protocol and performance data presented here demonstrate the suitability of MEKC for the accurate and reproducible determination of impurities in ceftazidime drug substances and pharmaceutical formulations.

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